Cas no 871571-83-4 (Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structural framework, featuring a chlorophenyl substituent and an ester functional group, contributes to its potential as a versatile intermediate in the synthesis of biologically active compounds. The compound exhibits favorable stability and solubility properties, facilitating its use in various reaction conditions. Its pyrazolo[1,5-a]pyrimidine core is of particular interest in medicinal chemistry due to its resemblance to purine bases, making it a candidate for enzyme inhibition studies. The presence of the 4-chlorophenyl group may enhance binding affinity in target interactions, supporting its utility in drug discovery and development.
871571-83-4 structure
Product Name:Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No:871571-83-4
MF:C16H14ClN3O2
MW:315.754262447357
CID:2852139
PubChem ID:66650291
Update Time:2025-05-27
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- SCHEMBL312337
- Ethyl5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 871571-83-4
- DB-157768
-
- Inchi: 1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3
- InChI Key: ZEZJVGLEGSEPNZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=C(C)N2C(=C(C(=O)OCC)C=N2)N=1
Computed Properties
- Exact Mass: 315.0774544Da
- Monoisotopic Mass: 315.0774544Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 56.5Ų
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151666-1g |
ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
871571-83-4 | 95% | 1g |
$975 | 2021-08-05 | |
| Chemenu | CM151666-1g |
ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
871571-83-4 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744744-1g |
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
871571-83-4 | 98% | 1g |
¥6829.00 | 2024-04-27 | |
| Crysdot LLC | CD11039635-1g |
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
871571-83-4 | 95+% | 1g |
$1035 | 2024-07-18 |
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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